molecular formula C22H18FN3OS B2432739 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895422-40-9

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2432739
CAS No.: 895422-40-9
M. Wt: 391.46
InChI Key: TXFOZVOBZJAHFS-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H18FN3OS and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to benzothiazoles, pyridines, and benzamides have been synthesized and evaluated for their biological activities. For instance, derivatives with similar structural features have been designed for the study of peripheral benzodiazepine receptors using positron emission tomography, demonstrating high in vitro affinity and selectivity (Fookes et al., 2008). Such compounds were synthesized and found to have potential applications in imaging for neurodegenerative disorders.

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Analogues structurally related to the compound have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, demonstrating significant in vivo efficacy in cancer models (Borzilleri et al., 2006).

Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-based compounds have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promising activity against tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).

Fluorescent Probes for Thiophenols Discrimination

Benzothiazole derivatives have been developed as fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols, demonstrating high sensitivity and selectivity, with potential applications in chemical, biological, and environmental sciences (Wang et al., 2012).

Antiviral Drug Discovery

Compounds incorporating thiazole and pyridine moieties have been explored in antiviral drug discovery, contributing to the development of new strategies for treating viral infections (De Clercq, 2009).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been shown to interact with their targets, leading to inhibitory effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may affect pathways related to the growth and proliferation of M tuberculosis

Result of Action

tuberculosis , suggesting that they may lead to the inhibition of bacterial growth at the molecular and cellular levels.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-14-9-15(2)20-19(10-14)25-22(28-20)26(13-16-5-4-8-24-12-16)21(27)17-6-3-7-18(23)11-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFOZVOBZJAHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.